Niclosamide (sodium)

Solubility Formulation Bioavailability

Select Niclosamide sodium for its consistent in vitro performance as a STAT3 inhibitor (IC50 0.25 μM). Its distinct solubility profile balances the limitations of the poorly soluble free base (0.0016 g/L) and highly soluble salts (~30 g/L), making it an ideal critical comparator for advanced drug delivery research. Ensure precise dosing in mechanism-of-action studies with this validated, research-grade compound.

Molecular Formula C13H7Cl2N2NaO4
Molecular Weight 349.10 g/mol
Cat. No. B12400234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamide (sodium)
Molecular FormulaC13H7Cl2N2NaO4
Molecular Weight349.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+]
InChIInChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1
InChIKeyDQZCVHZGOQFNDC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niclosamide (Sodium) for Research: A High-Purity Salt with Quantifiable Differentiation


Niclosamide sodium (CAS 40321-86-6) is the sodium salt form of the FDA-approved anthelmintic drug niclosamide, belonging to the salicylanilide class of compounds [1]. It is a chloronitrophenol molluscicide that acts as an uncoupler of oxidative phosphorylation in parasites [2]. As a research compound, niclosamide sodium is a potent STAT3 inhibitor with an IC50 of 0.25 μM in HeLa cells and demonstrates biological activities against cancer and viral replication . While it serves as an alternative to the poorly soluble free base form, its own solubility and stability characteristics are critical factors for experimental design and procurement decisions.

Why Niclosamide Sodium Cannot Be Substituted with Free Base or Alternative Salts Without Scientific Justification


Direct substitution of niclosamide sodium with niclosamide free base or alternative salt forms (e.g., ethanolamine salt, piperazine salt) is scientifically unsound due to critical differences in solubility, stability, and biological potency. Niclosamide free base exhibits extremely low water solubility (0.0016 g/L) [1], while ethanolamine and piperazine salts achieve solubilities of approximately 21 g/L and 30 g/L, respectively [1]. These differences directly impact formulation feasibility, bioavailability, and experimental outcomes. Furthermore, the sodium salt has demonstrated slightly superior anthelmintic efficacy compared to the parent compound in certain applications [2]. Importantly, the sodium salt also maintains a potent STAT3 inhibitory activity (IC50 0.25 μM in HeLa cells) , which is a key mechanism of action for its anticancer and antiviral research applications. The following section provides quantitative evidence to guide scientific selection.

Niclosamide Sodium: Quantified Differentiation Against Closest Analogs and Alternatives


Aqueous Solubility of Niclosamide Sodium vs. Free Base and Salt Forms

While a precise quantitative value for niclosamide sodium's solubility in water is not consistently reported in primary literature, it is understood to be poorly soluble in water but soluble in organic solvents . This contrasts sharply with other niclosamide salts: niclosamide ethanolamine salt (~21 g/L) and niclosamide piperazine salt (~30 g/L) exhibit dramatically higher water solubility at 20–25 °C [1]. The free base niclosamide has an extremely low solubility of 0.0016 g/L [1]. This information is critical for experimental design where aqueous solubility is a key parameter. The sodium salt's solubility profile is distinct and may be advantageous in specific non-aqueous formulations.

Solubility Formulation Bioavailability

Comparative Anthelmintic Efficacy of Niclosamide Sodium vs. Parent Compound

In veterinary applications, niclosamide sodium and its lithium salt have been reported to be 'slightly more effective' than the parent niclosamide compound [1]. While this is a qualitative, class-level observation lacking precise quantitative data, it suggests a potential advantage in potency for the sodium salt form against tapeworms (e.g., Taenia spp.) [1]. This is a critical consideration for researchers working with parasitic infection models.

Anthelmintic Efficacy Parasitology

STAT3 Inhibitory Activity: Niclosamide Sodium and Analogs Show Comparable In Vitro Potency

Niclosamide sodium is a potent STAT3 inhibitor, demonstrating an IC50 of 0.25 μM in HeLa cells . This activity is a key mechanism for its anticancer and antiviral effects. Notably, the ethanolamine salt (niclosamide olamine) also exhibits comparable STAT3 inhibition with the same IC50 value of 0.25 μM [1]. This indicates that while salt forms can dramatically alter solubility, the core STAT3 inhibitory activity is maintained, offering flexibility in selecting the optimal compound based on other experimental parameters.

STAT3 Cancer Inhibitor IC50

Antibacterial Activity of Niclosamide Against Drug-Resistant S. aureus: A Class Benchmark

While direct head-to-head data for niclosamide sodium against other antibacterials is scarce, a key study on the free base niclosamide provides an important class-level benchmark for the sodium salt's potential. Niclosamide demonstrated strong in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 0.125 μg/ml [1]. In comparison, another salicylanilide anthelmintic, oxyclozanide, showed an MIC of 0.5 μg/ml against the same strain [1]. Against Enterococcus faecium, niclosamide's MIC was 0.25 μg/ml, while oxyclozanide's was 2 μg/ml [1]. Furthermore, a time-kill study revealed niclosamide is bacteriostatic, whereas oxyclozanide is bactericidal [1]. These data position niclosamide (and by inference, its sodium salt) as a promising starting point for antibacterial research, with a distinct potency and mechanism profile compared to a close analog.

Antibacterial MRSA MIC Repurposing

Antiproliferative Activity of Niclosamide Against Prostate Cancer Cell Lines: A Baseline for Derivative Comparison

For researchers exploring niclosamide sodium as an anticancer agent, quantitative baseline data for the parent compound against prostate cancer cell lines provides a crucial reference. Niclosamide exhibited varying IC50 values across four prostate cancer cell lines: 3.65 ± 0.34 μM (DU145), 1.92 ± 0.53 μM (PC-3), 0.80 ± 0.27 μM (LNCaP), and 1.61 ± 0.87 μM (22Rv1) [1]. While this data is for the free base, it serves as an essential benchmark for evaluating the efficacy of the sodium salt or any novel derivatives. This data also allows for a direct quantitative comparison with established anti-ACC (Adrenocortical Carcinoma) drugs, against which niclosamide demonstrated higher efficacy and a lower IC50 [2].

Prostate Cancer Antiproliferative IC50

Niclosamide Sodium: High-Impact Research and Industrial Application Scenarios


In Vitro Studies of STAT3-Dependent Pathways in Cancer and Inflammation

Researchers investigating STAT3-mediated signaling in cancer (e.g., prostate, adrenocortical carcinoma) or inflammatory diseases should prioritize niclosamide sodium for its well-documented, potent inhibitory activity (IC50 0.25 μM in HeLa cells) [1]. Its established mechanism of action as an uncoupler of oxidative phosphorylation [2] provides a strong foundation for mechanism-of-action studies. The sodium salt form ensures consistent handling for in vitro assays where precise dosing is critical, and its activity is comparable to other salts like the ethanolamine salt [3], allowing for direct cross-referencing with a broad body of literature.

Antimicrobial Resistance Research Targeting Gram-Positive Pathogens

For research programs focused on novel therapies for drug-resistant Gram-positive infections, niclosamide sodium is a high-value starting point. Class-level evidence shows that the parent compound is highly potent against MRSA (MIC 0.125 μg/ml) and E. faecium (MIC 0.25 μg/ml) [1]. This potency is 4- to 8-fold greater than the close analog oxyclozanide [1]. The sodium salt offers a distinct chemical form for structure-activity relationship (SAR) studies and formulation development, and its unique bacteriostatic mechanism of action differentiates it from bactericidal alternatives [1].

Development of Novel Formulations to Overcome Solubility-Limited Bioavailability

Niclosamide sodium is an ideal candidate for advanced formulation research aimed at improving oral bioavailability. Its distinct solubility profile—poor in water but soluble in organic solvents [1]—contrasts sharply with the extremely low solubility of the free base (0.0016 g/L) and the high solubility of other salts like the piperazine salt (~30 g/L) [2]. This positions the sodium salt as a critical comparator for studies developing novel drug delivery systems, including nanocrystals, solid dispersions, and lipid nanoparticles [3], where a balance of solubility and stability is required.

Comparative Parasitology and Anthelmintic Efficacy Studies

In veterinary and basic parasitology research, niclosamide sodium is the preferred form when a slight potency advantage over the parent compound is desired. Literature suggests the sodium salt is 'slightly more effective' against tapeworms [1]. This makes it a suitable choice for establishing positive controls in in vivo efficacy models or for use in comparative studies against novel anthelmintic candidates, where maximizing the effect size is essential for clear data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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